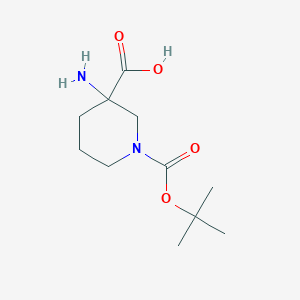

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Descripción general

Descripción

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit myocardin-related transcription factor a (mrtf-a), which is a critical factor for epithelial-mesenchymal transition (emt) .

Mode of Action

It is known that compounds with similar structures can inhibit mrtf-a, thereby suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Pathways

Inhibition of mrtf-a can affect the epithelial-mesenchymal transition (emt) pathway, which plays a crucial role in cancer progression and metastasis .

Result of Action

Similar compounds have been found to suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

Métodos De Preparación

The synthesis of 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature . The resulting Boc-protected piperidine is then subjected to further reactions to introduce the carboxylic acid group.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like DMAP. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules. The Boc-protected amino group allows for selective reactions, making it a valuable intermediate in multi-step syntheses.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives can act as enzyme inhibitors or substrates in biochemical assays.

Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. The compound’s stability and reactivity make it suitable for drug development.

Industry: In industrial applications, the compound is used in the production of fine chemicals and advanced materials.

Comparación Con Compuestos Similares

Similar compounds to 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid include:

1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: This compound lacks the amino group but shares the Boc-protected piperidine structure.

3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound has a similar Boc-protected amino group but differs in the position of the carboxylic acid group.

N-Boc-piperidine: This compound is a simpler derivative with only the Boc-protected piperidine structure.

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the carboxylic acid group, which provides versatility in chemical reactions and applications.

Actividad Biológica

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (often abbreviated as Boc-Amp) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its role as a building block in drug synthesis, inhibition mechanisms, and therapeutic applications.

Molecular Structure:

- Chemical Formula: C₁₁H₁₅N₂O₃

- Molecular Weight: 219.25 g/mol

- Boiling Point: 380.1°C at 760 mmHg

- Flash Point: 183.7°C

These properties make Boc-Amp a versatile compound for various chemical reactions, particularly in the synthesis of peptidomimetics and other bioactive molecules.

Biological Activity Overview

Boc-Amp is primarily investigated for its role in modulating metabolic pathways, particularly through the inhibition of acetyl-CoA carboxylase (ACC). ACC is crucial for fatty acid biosynthesis and energy metabolism, making it a significant target for treating metabolic disorders such as obesity and type 2 diabetes.

- Inhibition of Acetyl-CoA Carboxylase:

- Effects on Hepatic Metabolism:

Case Studies and Experimental Data

- In Vivo Studies:

- Cell Culture Experiments:

- Comparative Analysis:

Data Table: Biological Activity Summary

| Activity | Measurement | Effect |

|---|---|---|

| ACC Inhibition | IC₅₀ (µM) | ~50 nM for ACC1 and ACC2 |

| Fatty Acid Synthesis Inhibition | EC₅₀ (µM) | 1.6 - 5.7 |

| Malonyl-CoA Reduction | Effective Dose (mg/kg) | 4 - 30 |

| Insulin Sensitivity Improvement | Rodent Model | Significant improvement observed |

Propiedades

IUPAC Name |

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGMOYBKKZJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646951 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-17-5 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.